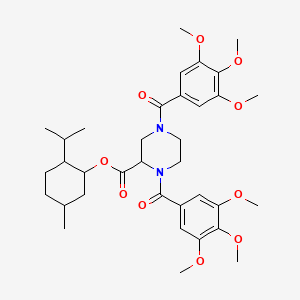

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Description

This compound is a piperazine derivative featuring two 3,4,5-trimethoxybenzoyl groups at the 1- and 4-positions of the piperazine ring. The carboxylic acid moiety is esterified with a substituted cyclohexyl group (5-methyl-2-isopropylcyclohexyl), which confers distinct steric and lipophilic properties compared to simpler esters like ethyl or tert-butyl . Piperazine derivatives are widely explored for pharmacological applications due to their structural versatility and ability to interact with biological targets, such as enzymes and receptors . The trimethoxybenzoyl substituents may enhance binding affinity to hydrophobic pockets in proteins, while the bulky cyclohexyl ester likely influences metabolic stability and bioavailability .

Properties

CAS No. |

129477-59-4 |

|---|---|

Molecular Formula |

C35H48N2O10 |

Molecular Weight |

656.8 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |

InChI |

InChI=1S/C35H48N2O10/c1-20(2)24-11-10-21(3)14-26(24)47-35(40)25-19-36(33(38)22-15-27(41-4)31(45-8)28(16-22)42-5)12-13-37(25)34(39)23-17-29(43-6)32(46-9)30(18-23)44-7/h15-18,20-21,24-26H,10-14,19H2,1-9H3 |

InChI Key |

CLWISFKUJSYGNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CN(CCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperazinecarboxylic acid derivative, followed by the introduction of the trimethoxybenzoyl groups through acylation reactions. The final step involves esterification to introduce the cyclohexyl ester group. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate for various therapeutic applications.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl Ester Analog (CAS 129477-58-3) :

- Structure: 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, ethyl ester.

- Differences: The ethyl ester group is smaller and less lipophilic than the substituted cyclohexyl ester in the target compound. This impacts solubility, with the cyclohexyl derivative likely exhibiting higher membrane permeability but lower aqueous solubility .

Boc-Protected Piperazine Derivatives (e.g., CAS 183852-65-5) :

- Structure: tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

- Differences: The Boc (tert-butoxycarbonyl) protecting group and methoxycarbonylmethyl substituent alter reactivity and stability. Such derivatives are often intermediates in drug synthesis, whereas the target compound’s trimethoxybenzoyl groups suggest direct pharmacological activity .

4-Chloro-5-Piperazin-1-yl-3H-1,2-Dithiol-3-One :

- Structure: Features a dithiolone ring and chloro substituent instead of trimethoxybenzoyl groups.

- Differences: The electron-withdrawing chloro group and sulfur-containing ring may confer distinct electronic properties and redox activity compared to the electron-donating trimethoxy groups in the target compound .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| Target Compound | ~750* | 3,4,5-Trimethoxybenzoyl, Cyclohexyl ester | ~4.5 | Low aqueous, high lipid |

| Ethyl Ester Analog (CAS 129477-58-3) | ~600* | 3,4,5-Trimethoxybenzoyl, Ethyl ester | ~3.0 | Moderate aqueous |

| Boc-Protected Derivative (CAS 183852-65-5) | 269.38 | Boc, Methoxycarbonylmethyl | ~1.8 | High organic solvent |

*Estimated based on analogous structures.

Biological Activity

2-Piperazinecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester , is a complex structure that combines piperazine with multiple aromatic and aliphatic moieties. This article explores its biological activities based on recent research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antagonistic Activity : Research indicates that derivatives of piperazinecarboxylic acids can act as antagonists at various receptor sites, including NMDA (N-methyl-D-aspartate) receptors and kainate receptors. These receptors are crucial in neuropharmacology and play roles in excitatory neurotransmission and synaptic plasticity .

- Radioprotective Effects : Recent studies have highlighted the potential of piperazine derivatives as radioprotective agents. Specifically, compounds similar to the one in focus have shown promise in protecting cells from radiation-induced damage. In vitro assays demonstrated improved cell viability when exposed to ionizing radiation after pretreatment with these compounds .

- Cytotoxicity and Cell Viability : The compound's effects on cancer cell lines have been investigated. Flow cytometry analyses revealed that at certain concentrations, the compound effectively reduced cell viability in MOLT-4 cells exposed to radiation, suggesting its potential as an adjunct treatment in cancer therapy .

Case Studies

- NMDA Receptor Antagonism :

- Radioprotective Properties :

Data Tables

| Activity Type | Concentration (μM) | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| NMDA Antagonism | 100 | 30.3 ± 8.2 (GluN2A) | >100 μM |

| Radiation Protection | 100 | 70.5 ± 5.0 | P < 0.05 |

| Cytotoxicity | 200 | 45.0 ± 10.0 | P < 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.